1,3-Bis(3-boronophenyl)urea
Overview
Description
1,3-Bis(3-boronophenyl)urea is an organic compound characterized by its unique structure, which includes two boronic acid groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-boronophenyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 3-boronophenylamine with urea under specific conditions, such as heating in the presence of a catalyst. The reaction typically requires a solvent, such as dimethylformamide (DMF), and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound, meeting the demands of various industries.
Chemical Reactions Analysis
1,3-Bis(3-boronophenyl)urea undergoes several types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boronic esters or borohydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids, borates.
Reduction: Boronic esters, borohydrides.
Substitution: Amine-substituted boronic acids, alcohol-substituted boronic acids.
Scientific Research Applications
1,3-Bis(3-boronophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex boronic acid derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is employed in the study of boron-containing biomolecules and their interactions with biological systems.
Industry: this compound is used in the production of materials with unique properties, such as boron-doped polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-Bis(3-boronophenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, which allows the compound to modulate biological processes and chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug design or material science.
Comparison with Similar Compounds
Boronic acids (e.g., phenylboronic acid)
Urea derivatives (e.g., phenylurea)
Boronic esters (e.g., phenylboronic acid esters)
Borohydrides (e.g., sodium borohydride)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQNYFFKZOTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14B2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657081 | |
Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-87-6 | |
Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.